

Chromatographic Separation of Donepezil and Its Metabolites: Application Notes and Protocols

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Compound of Interest

Compound Name: 5-O-Desmethyl Donepezil-d5

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation of Donepezil and its primary metabolites. The information is compiled from various validated methods to assist in the development and implementation of analytical procedures for pharmacokinetic studies, therapeutic drug monitoring, and quality control.

Introduction

Donepezil, a reversible inhibitor of the enzyme acetylcholinesterase, is widely prescribed for the treatment of mild to moderate dementia associated with Alzheimer's disease. The metabolism of Donepezil is extensive, primarily occurring in the liver via cytochrome P450 (CYP) isoenzymes CYP2D6 and CYP3A4. The major metabolic pathways include O-demethylation, N-debenzylolation, hydroxylation, and N-oxidation, followed by glucuronidation. The main metabolites found in plasma are 6-O-desmethyl Donepezil (M1), 5-O-desmethyl Donepezil (M2), and Donepezil-N-oxide (M6). Accurate and sensitive analytical methods are crucial for quantifying Donepezil and its metabolites in biological matrices to understand its pharmacokinetic and pharmacodynamic profiles.

Chromatographic Methods and Quantitative Data

Various chromatographic techniques have been successfully employed for the separation and quantification of Donepezil and its metabolites. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometric detection and Ultra-Performance Liquid

Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the most common approaches. Chiral separation methods have also been developed to analyze Donepezil enantiomers.

UPLC-MS/MS Methods

UPLC-MS/MS offers high sensitivity, selectivity, and rapid analysis times, making it ideal for bioanalytical applications.

Table 1: UPLC-MS/MS Method Parameters for Donepezil Analysis

Parameter	Method 1[1][2]	Method 2[3]
Instrumentation	UPLC-ESI-MS/MS	Shimadzu Nexera UPLC system with LCMS 8050 triple quadrupole MS
Column	Thermo Hypersil Gold C18 (150 x 2.1 mm, 1.9 µm)	Phenomenex Luna Omega Polar C18 (100 x 2.1 mm, 3 µm)
Mobile Phase	A: 5% acetic acid in 20 mM ammonium acetate (pH 3.3)B: 100% acetonitrile	A: 0.1% (v/v) formic acid in waterB: 0.1% (v/v) formic acid in acetonitrile
Elution	Isocratic (A:B, 60:40 v/v)	Gradient
Flow Rate	0.3 mL/min	0.25 mL/min
Injection Volume	3 µL	Not specified
Run Time	3 min	Not specified
Internal Standard	Donepezil-D4	Icopezil
Linearity Range	0.1 - 50 ng/mL	0.5 - 1000 ng/mL
LLOQ	0.1 ng/mL	0.5 ng/mL
Intra-day Precision	0.98% - 5.59%	Within ±15%
Inter-day Precision	2.74% - 7.97%	Within ±15%
Intra-day Accuracy	98.0% - 110.0%	85-115% of nominal concentration
Inter-day Accuracy	100.7% - 104.7%	85-115% of nominal concentration

LC-MS/MS Methods for Donepezil and its Metabolites

LC-MS/MS is the gold standard for the simultaneous quantification of a parent drug and its metabolites in complex biological matrices.

Table 2: LC-MS/MS Method Parameters for Donepezil and Metabolites

Parameter	Method 1 (Donepezil & 3 Metabolites)[4][5]	Method 2 (Donepezil & 6-O-desmethyl Donepezil)[6][7]
Instrumentation	Liquid chromatography with tandem mass spectrometry	LC-MS/MS
Column	Cadenza CD-C18	C18 column
Mobile Phase	Gradient elution	Acetonitrile and 5 mM ammonium formate (pH 5.0) (70:30 v/v)
Elution	Gradient	Isocratic
Flow Rate	Not specified	0.6 mL/min
Injection Volume	Not specified	Not specified
Run Time	Not specified	Not specified
Internal Standard	Donepezil analog	Not specified
Linearity Range	Donepezil: 0.5 - 100 ng/mL Metabolites: 0.2 - 40 ng/mL	Donepezil: 0.09 - 24.2 ng/mL 6-O-desmethyl Donepezil: 0.03 - 8.13 ng/mL
LLOQ	Donepezil: 0.5 ng/mL Metabolites: 0.2 ng/mL	Donepezil: 0.09 ng/mL 6-O-desmethyl Donepezil: 0.03 ng/mL
Intra-day Precision	Within acceptance criteria	Within acceptable limits
Inter-day Precision	Within acceptance criteria	Within acceptable limits
Intra-day Accuracy	Within acceptance criteria	Within acceptable limits
Inter-day Accuracy	Within acceptance criteria	Within acceptable limits

Chiral Separation Methods

Donepezil is a racemic mixture, and stereoselective metabolism can lead to different plasma concentrations of its enantiomers.

Table 3: Chiral HPLC Method for Donepezil Enantiomers

Parameter	Method 1[8]	Method 2[9]
Instrumentation	HPLC	HPLC with UV detection
Column	Chiralcel-OJ-H	Chiralcel OD (cellulose tris(3,5-dimethylphenyl carbamate))
Mobile Phase	Ethanol:n-hexane:triethylamine (20:80:0.3, v/v/v)	n-hexane:isopropanol:triethylamine (87:12.9:0.1)
Flow Rate	Not specified	Not specified
Detection	268 nm	268 nm
Internal Standard	Arotinolol	Not specified
Linearity Range	25 - 2500 ng/mL	0.05 - 2 µg/mL
LOD	10 ng/mL	20 ng/mL
Retention Times	S-(+)-Donepezil: 10.6 min R-(-)-Donepezil: 14.4 min	Enantiomer 1: 12.8 min Enantiomer 2: 16.3 min

Experimental Protocols

Protocol 1: UPLC-MS/MS Determination of Donepezil in Human Plasma[1][2]

This protocol is based on a validated UPLC-MS/MS method for the quantification of Donepezil in human plasma.

3.1.1. Materials and Reagents

- Donepezil hydrochloride standard

- Donepezil-D4 hydrochloride (Internal Standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ethyl acetate (HPLC grade)
- Hexane (HPLC grade)
- Acetic acid
- Ammonium acetate
- Deionized water
- Drug-free human plasma

3.1.2. Sample Preparation (Liquid-Liquid Extraction)

- Thaw frozen plasma samples at room temperature.
- Vortex the plasma samples briefly.
- Pipette 200 μ L of plasma into a polypropylene tube.
- Spike with 20 μ L of Donepezil-D4 internal standard solution (10 μ g/mL in 50% methanol).
- Add 1 mL of hexane:ethyl acetate (70:30, v/v).
- Vortex for 3 minutes.
- Centrifuge at 4,000 rpm for 5 minutes.
- Transfer the supernatant to a new polypropylene tube.
- Evaporate the supernatant to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.

- Inject 3 µL into the UPLC-MS/MS system.

3.1.3. Chromatographic Conditions

- Column: Thermo Hypersil Gold C18 (150 x 2.1 mm, 1.9 µm)
- Mobile Phase: 5% acetic acid in 20 mM ammonium acetate (pH 3.3) and 100% acetonitrile (60:40, v/v)
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Autosampler Temperature: 10°C
- Total Run Time: 3 minutes

3.1.4. Mass Spectrometry Conditions

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions:
 - Donepezil: m/z 380.6 → 91.1
 - Donepezil-D4: m/z 384.2 → 245.1

Protocol 2: LC-MS/MS for Simultaneous Determination of Donepezil and Three Metabolites in Human Plasma[4][5]

This protocol outlines a method for the simultaneous analysis of Donepezil and its metabolites M1, M2, and M6.

3.2.1. Materials and Reagents

- Donepezil, 6-O-desmethyl Donepezil (M1), 5-O-desmethyl Donepezil (M2), and N-oxide Donepezil (M6) standards

- Donepezil analog (Internal Standard)
- Methanol (HPLC grade)
- Solid-phase extraction (SPE) cartridges
- Other reagents for mobile phase preparation

3.2.2. Sample Preparation (Solid-Phase Extraction)

- Condition the SPE cartridges according to the manufacturer's instructions.
- Load the plasma sample (pre-treated as required) onto the cartridge.
- Wash the cartridge to remove interferences.
- Elute the analytes and the internal standard.
- Evaporate the eluate to dryness.
- Reconstitute the residue in the mobile phase.
- Inject into the LC-MS/MS system.

3.2.3. Chromatographic Conditions

- Column: Cadenza CD-C18
- Mobile Phase: Gradient elution (specific gradient profile should be optimized)
- Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode

3.2.4. Mass Spectrometry Conditions

- MRM Transitions:
 - Donepezil: m/z 380.2 \rightarrow 91.1
 - M1 (6-O-desmethyl): m/z 366.2 \rightarrow 91.1

- M2 (5-O-desmethyl): m/z 366.2 → 91.1
- M6 (N-oxide): m/z 396.3 → 288.2
- Internal Standard: m/z 394.2 → 91.1[5]

Visualizations

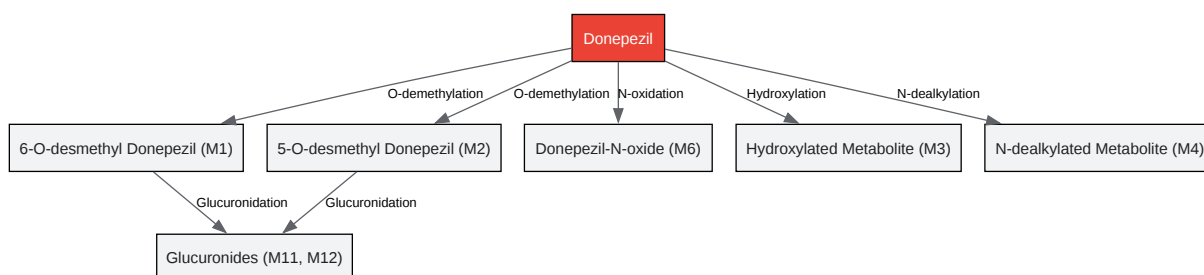
Experimental Workflow



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Caption: General workflow for the analysis of Donepezil and its metabolites in plasma.

Donepezil Metabolic Pathway



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Caption: Major metabolic pathways of Donepezil.

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